molecular formula C11H16F2O3 B6216457 9,9-difluoro-1-oxaspiro[5.5]undecane-2-carboxylic acid CAS No. 2021680-73-7

9,9-difluoro-1-oxaspiro[5.5]undecane-2-carboxylic acid

Cat. No.: B6216457
CAS No.: 2021680-73-7
M. Wt: 234.24 g/mol
InChI Key: QSSBMTNPFGUXKM-UHFFFAOYSA-N
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Description

9,9-Difluoro-1-oxaspiro[5.5]undecane-2-carboxylic acid: is a synthetic organic compound with the molecular formula C11H16F2O3 and a molecular weight of 234.2 g/mol. This compound is characterized by its unique spirocyclic structure, which includes a spiro[5.5]undecane core with two fluorine atoms and a carboxylic acid functional group. The presence of fluorine atoms often imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,9-difluoro-1-oxaspiro[5.5]undecane-2-carboxylic acid typically involves multi-step organic reactions. One common approach is to start with a suitable spirocyclic precursor, which undergoes fluorination and subsequent functional group transformations to introduce the carboxylic acid moiety. The reaction conditions often involve the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor, and the reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as chromatography and crystallization would be employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

9,9-Difluoro-1-oxaspiro[5.5]undecane-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The carboxylic acid group can be further oxidized to form more oxidized derivatives.

    Reduction: The carboxylic acid can be reduced to an alcohol or an aldehyde under suitable conditions.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of more oxidized carboxylic acid derivatives.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted spirocyclic compounds with different functional groups.

Scientific Research Applications

9,9-Difluoro-1-oxaspiro[5.5]undecane-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, especially in the development of fluorinated compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 9,9-difluoro-1-oxaspiro[5.5]undecane-2-carboxylic acid depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and stability, making it a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

    9,9-Difluoro-1-oxaspiro[5.5]undecane: Lacks the carboxylic acid group but shares the spirocyclic core and fluorine atoms.

    1-Oxaspiro[5.5]undecane-2-carboxylic acid: Lacks the fluorine atoms but has the spirocyclic core and carboxylic acid group.

    9-Fluoro-1-oxaspiro[5.5]undecane-2-carboxylic acid: Contains only one fluorine atom.

Uniqueness

The unique combination of a spirocyclic core, two fluorine atoms, and a carboxylic acid group makes 9,9-difluoro-1-oxaspiro[5.5]undecane-2-carboxylic acid distinct. This combination imparts unique chemical properties, such as increased stability and reactivity, which are valuable in various research and industrial applications .

Properties

CAS No.

2021680-73-7

Molecular Formula

C11H16F2O3

Molecular Weight

234.24 g/mol

IUPAC Name

9,9-difluoro-1-oxaspiro[5.5]undecane-2-carboxylic acid

InChI

InChI=1S/C11H16F2O3/c12-11(13)6-4-10(5-7-11)3-1-2-8(16-10)9(14)15/h8H,1-7H2,(H,14,15)

InChI Key

QSSBMTNPFGUXKM-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC2(C1)CCC(CC2)(F)F)C(=O)O

Purity

95

Origin of Product

United States

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